molecular formula C12H8Cl2F2N2O2 B10912716 1-(2,6-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(2,6-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10912716
M. Wt: 321.10 g/mol
InChI Key: WINSVMJWSLFIKT-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of dichlorobenzyl and difluoromethyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2,6-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,6-dichlorobenzyl chloride under basic conditions.

    Introduction of the difluoromethyl group: This can be accomplished through the reaction of the intermediate with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salt or free acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can bind to and inhibit the activity of specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Interacting with receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative damage and cell death in certain contexts.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,6-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but has a different core structure, leading to distinct chemical and biological properties.

    2,6-Dichlorobenzeneboronic acid: This compound contains the dichlorobenzyl group and is used in different chemical reactions, such as Suzuki-Miyaura cross-coupling.

    1-(2,6-Dichlorobenzyl)hydrazine: This compound has a similar structure but with a hydrazine group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H8Cl2F2N2O2

Molecular Weight

321.10 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H8Cl2F2N2O2/c13-8-2-1-3-9(14)6(8)4-18-5-7(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20)

InChI Key

WINSVMJWSLFIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O)Cl

Origin of Product

United States

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